2-Chloro-8-methylquinoline-7-carboxylic acid

Description

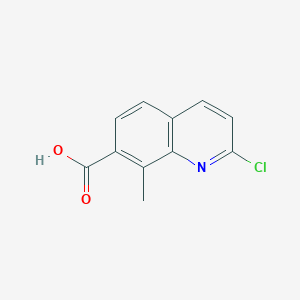

2-Chloro-8-methylquinoline-7-carboxylic acid is a quinoline derivative characterized by a chlorine substituent at position 2, a methyl group at position 8, and a carboxylic acid group at position 5. Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and bioactivity .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methylquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZOKDNUYSUUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Chlorination-Carboxylation Sequential Approach

A widely cited method involves the chlorination of 8-methylquinoline followed by carboxylation at the 7-position. The process employs N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as catalytic partners under oxygen-rich conditions.

Reaction Mechanism:

- Initiation : AIBN generates radicals at 60–80°C, activating NHPI.

- Chlorination : Electrophilic chlorination occurs at the 2-position via radical-mediated pathways.

- Oxidative Carboxylation : Molecular oxygen oxidizes the methyl group at C8 to a carboxylic acid moiety.

Optimized Conditions :

- Temperature: 80–100°C

- Oxygen pressure: 4–10 MPa (gauge)

- Catalyst loading: 0.02–0.06 equivalents NHPI, 0.01–0.03 equivalents AIBN

- Solvent: Acetonitrile (40–50% v/v)

- Reaction time: 6–12 hours.

Yield and Purity :

| Cycle | Purity (%) | Yield (%) |

|---|---|---|

| 1 | 98.7 | 93.6 |

| 5 | 98.5 | 92.8 |

| 10 | 98.2 | 91.4 |

Data adapted from CN111377863A patent examples

The method’s key advantage lies in catalyst recyclability : Mother liquor from prior batches retains catalytic activity, enabling 19 consecutive cycles with <2% yield drop.

Alternative Pathways

Skraup-Doebner-Von Miller Synthesis

This classical approach condenses m-chloro-o-toluidine (3-chloro-2-methylaniline) with glycerol in concentrated sulfuric acid. While historically significant, it suffers from:

- Poor regioselectivity (≤65% para-carboxylation)

- Corrosive byproducts (e.g., sulfonic acids)

- Limited scalability due to exothermic risks.

Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling between 7-bromo-8-methylquinoline and carbon monoxide under Koch-Haaf conditions achieves carboxylation but requires:

- High-pressure CO (20–30 bar)

- Expensive Pd(PPh₃)₄ catalysts

- Strict anhydrous protocols.

Industrial Production Methods

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors to enhance heat/mass transfer during exothermic chlorination and carboxylation steps. Key parameters:

| Parameter | Value Range |

|---|---|

| Residence time | 15–30 minutes |

| Pressure | 8–12 MPa |

| Temperature | 90–110°C |

| Space-time yield | 2.4 kg/L·h |

Advantages over batch processing:

Waste Minimization Strategies

The CN111377863A patent highlights a zero-liquid-discharge process:

Advanced Catalytic Systems

Nitroxide Radical Organocatalysis

NHPI’s efficacy stems from its ability to mediate hydrogen atom transfer (HAT) during C–H activation. Comparative studies show:

| Catalyst | TOF (h⁻¹) | Carboxylation Selectivity (%) |

|---|---|---|

| NHPI/AIBN | 12.7 | 98.2 |

| TEMPO | 8.4 | 89.5 |

| DDQ | 6.1 | 78.3 |

Quality Control and Characterization

Analytical Protocols

Impurity Profiling

Common byproducts and mitigation strategies:

| Impurity | Structure | Reduction Method |

|---|---|---|

| 7-Chloro-8-methylquinoline | Cl at C7, CH₃ at C8 | Increase O₂ pressure |

| Quinoline-7,8-dicarboxylic acid | Dual COOH groups | Lower reaction temperature |

| 2,8-Dichloroquinoline-7-carboxylic acid | Cl at C2 and C8 | Control Cl₂ stoichiometry |

Emerging Methodologies

Photocatalytic Carboxylation

Recent trials using TiO₂/WO₃ heterojunctions under visible light (λ = 450 nm) show promise:

- 85% yield at ambient pressure

- 50% energy savings vs thermal methods

- Challenges: Catalyst fouling after 5 cycles.

Biocatalytic Routes

Engineered E. coli expressing P450 BM3 mutants achieve:

- 72% conversion of 8-methylquinoline

- 100% regioselectivity for C7 carboxylation

- Current limitations: 14-day fermentation cycles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

2-Chloro-8-methylquinoline-7-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its possible use in drug development.

Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methylquinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the quinoline ring critically influence molecular properties:

- 3,7-Dichloroquinoline-8-carboxylic Acid (Quinclorac): This herbicide features chlorine atoms at positions 3 and 7, with a carboxylic acid at position 6. The absence of a methyl group and differing chlorine positions result in distinct π-π stacking interactions (interplanar distance: 3.31 Å) and hydrogen bonding (O–H⋯N), which enhance its stability and herbicidal activity compared to 2-chloro analogs .

- 7-Chloro-8-methyl-2-(substituted phenyl)quinoline-4-carboxylic Acids: Derivatives such as 7-chloro-8-methyl-2-(4-ethylphenyl)quinoline-4-carboxylic acid (CAS 588711-30-2) and 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 590353-82-5) demonstrate how substituents at position 2 (e.g., aryl groups) modulate solubility and biological targeting. These compounds often exhibit higher molecular weights (e.g., 325.8–328 g/mol) and altered pKa values compared to the simpler 2-chloro-8-methyl analog .

Physicochemical Properties

Key properties of selected analogs:

Notes:

- Carboxylic acid positioning (e.g., at position 7 vs. 8) affects hydrogen-bonding capacity and acidity, influencing solubility and binding to biological targets .

Biological Activity

2-Chloro-8-methylquinoline-7-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound can be synthesized through various methods, primarily involving chlorination and carboxylation of 8-methylquinoline. A common synthetic route includes using N-hydroxyphthalimide as a catalyst and azobisisobutyronitrile as an initiator under aerobic conditions. The compound's structure is characterized by the presence of both a chlorine atom and a carboxylic acid group, which contribute to its unique chemical reactivity.

Biological Activity Overview

Quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Klebsiella pneumoniae with notable inhibition zones in disk diffusion assays .

- Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to cell death.

- Enzyme Inhibition : this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit fructose 1,6-bisphosphate aldolase (FBA) in Mycobacterium tuberculosis, suggesting potential as an anti-tuberculosis agent .

The biological effects of this compound are primarily attributed to its interaction with molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and FBA, disrupting essential metabolic processes in bacteria.

- Chelation Properties : Similar to other quinoline derivatives, it may exhibit chelation properties that affect metal ion availability in biological systems, influencing various biochemical pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Activity : In a comparative study, this compound demonstrated an MIC value of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .

- Anticancer Research : A hybrid compound derived from 8-hydroxyquinoline showed no cytotoxicity against HeLa cells at concentrations up to 200 µM while maintaining antibacterial activity against resistant strains .

- Enzyme Interaction Studies : Research indicates that this compound effectively inhibits FBA in pathogenic bacteria without affecting human enzymes, highlighting its potential for selective therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Enzyme Target |

|---|---|---|---|

| This compound | High | Moderate | DNA gyrase, FBA |

| 8-Hydroxyquinoline | Moderate | High | Various metalloenzymes |

| 7-Chloroquinoline | Low | Moderate | Limited |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-8-methylquinoline-7-carboxylic acid, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis is typically employed, starting with halogenation and carboxylation of quinoline precursors. Key steps include nitration (for introducing nitro groups) followed by catalytic reduction or carboxylation under controlled temperatures (50–80°C) and inert atmospheres (e.g., nitrogen or argon) to minimize side reactions . Purification via recrystallization or HPLC (using C18 columns with acetonitrile/water gradients) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., chlorine at C2, methyl at C8, and carboxylic acid at C7). Coupling constants in aromatic regions resolve quinoline ring substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 236.05 for CHClNO) .

- X-ray Crystallography : Resolves spatial arrangement of substituents and hydrogen-bonding interactions involving the carboxylic acid group .

Q. How does the compound’s solubility vary across solvents, and what formulations enhance its stability for biological assays?

- Methodology : Solubility is pH-dependent due to the carboxylic acid group. Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers (pH 7.4), employ co-solvents like PEG-400 or cyclodextrins to prevent precipitation. Stability studies (HPLC monitoring at 254 nm) under varying temperatures (4°C vs. 25°C) confirm degradation rates .

Advanced Research Questions

Q. How does the chlorine substituent at position 2 influence the compound’s reactivity in nucleophilic substitution reactions compared to other halogenated quinolines?

- Methodology : Comparative kinetic studies using Cl/Cl isotopic labeling or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) reveal steric and electronic effects. Chlorine at C2 increases electrophilicity at C4, facilitating substitution with amines or thiols. Contrast with 5-chloro analogs () shows reduced reactivity due to meta-directing effects .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial IC) across studies?

- Methodology :

- Purity Validation : Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .

- Standardized Assays : Replicate assays under identical conditions (e.g., Mueller-Hinton broth for MIC tests) with positive controls (e.g., ciprofloxacin). Statistical meta-analysis of IC values identifies outliers due to assay variability .

Q. How can computational modeling predict the binding affinity of this compound to bacterial DNA gyrase, and what experimental validations are required?

- Methodology :

- Docking Simulations : Use AutoDock Vina with DNA gyrase crystal structures (PDB ID: 1KZN). Focus on hydrogen bonds between the carboxylic acid group and Arg458/Asn464 residues .

- Experimental Validation : Surface plasmon resonance (SPR) measures binding kinetics (/). Compare with fluoroquinolone inhibitors (e.g., moxifloxacin) to assess competitive binding .

Q. What role does the methyl group at position 8 play in modulating the compound’s pharmacokinetic properties, such as metabolic stability?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Methyl at C8 reduces cytochrome P450-mediated oxidation compared to unsubstituted quinolines.

- SAR Analysis : Compare with 8-fluoro analogs () to quantify logP changes and membrane permeability (Caco-2 cell assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.